molecular formula C25H26FNO5 B11206800 Diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206800
M. Wt: 439.5 g/mol
InChI Key: MYIZRUGUOABIQG-UHFFFAOYSA-N
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Description

Diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers. The compound’s structure includes a dihydropyridine ring substituted with fluorobenzyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this compound, the specific reactants would include 4-fluorobenzaldehyde, diethyl acetoacetate, and 4-methoxybenzylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to modify the functional groups attached to the dihydropyridine ring.

    Substitution: The fluorobenzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate.

    Medicine: As a member of the dihydropyridine class, it is investigated for its potential use as a calcium channel blocker, which can be beneficial in treating cardiovascular diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels in biological systems. By binding to these channels, the compound can inhibit the influx of calcium ions, which is crucial in various physiological processes such as muscle contraction and neurotransmitter release. This inhibition can lead to therapeutic effects, particularly in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A widely used dihydropyridine derivative for managing high blood pressure and coronary artery disease.

    Felodipine: Similar to nifedipine and amlodipine, used for treating high blood pressure.

Uniqueness

Diethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the fluorobenzyl and methoxyphenyl groups may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic outcomes.

Properties

Molecular Formula

C25H26FNO5

Molecular Weight

439.5 g/mol

IUPAC Name

diethyl 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26FNO5/c1-4-31-24(28)21-15-27(14-17-6-10-19(26)11-7-17)16-22(25(29)32-5-2)23(21)18-8-12-20(30-3)13-9-18/h6-13,15-16,23H,4-5,14H2,1-3H3

InChI Key

MYIZRUGUOABIQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)CC3=CC=C(C=C3)F

Origin of Product

United States

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